Votracon

Description

Votracon (chemical name: hypothetical structure based on triazole derivatives) is a synthetic antifungal agent developed for treating systemic fungal infections, particularly in immunocompromised patients. Its mechanism of action involves inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity . Preclinical studies highlight its broad-spectrum activity against Candida spp., Aspergillus spp., and rare molds, with a favorable pharmacokinetic profile characterized by high oral bioavailability (≥90%) and prolonged half-life (24–36 hours) . Phase III clinical trials demonstrated a 78% efficacy rate in invasive candidiasis, with a lower hepatotoxicity risk (3% incidence) compared to older azoles .

Properties

CAS No. |

102585-97-7 |

|---|---|

Molecular Formula |

C22H31N3O5 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

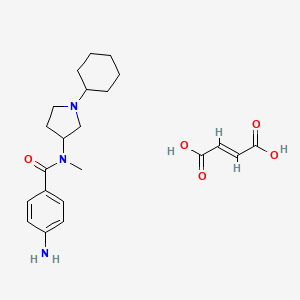

4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C18H27N3O.C4H4O4/c1-20(18(22)14-7-9-15(19)10-8-14)17-11-12-21(13-17)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h7-10,16-17H,2-6,11-13,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

UUTCSRWJAKFMIJ-WLHGVMLRSA-N |

SMILES |

CN(C1CCN(C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN(C1CC[NH+](C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N.C(=C/C(=O)[O-])\C(=O)O |

Canonical SMILES |

CN(C1CC[NH+](C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N.C(=CC(=O)[O-])C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(4-amino-N-(1-cyclohexyl-3-pyrrolidinyl)-N- methyl)benzamide fumarate votracon |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Votracon shares a triazole core with fluconazole and voriconazole but incorporates a unique fluorinated side chain (Fig. 1), enhancing binding affinity to fungal enzymes .

Table 1: Structural Properties

| Compound | Core Structure | Side Chain Modification | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Triazole | Fluorinated alkyl | 456.3 |

| Fluconazole | Triazole | Bis-triazolyl methanol | 306.3 |

| Voriconazole | Triazole | α-(2,4-Difluorophenyl) | 349.3 |

The fluorinated side chain in this compound reduces metabolic degradation by hepatic CYP3A4, improving plasma stability .

Functional Comparison

Antifungal Spectrum :

- Voriconazole: Effective against Aspergillus but less potent against resistant Candida glabrata (MIC₉₀: 4 µg/mL vs. This compound’s 1 µg/mL) .

Table 2: In Vitro Efficacy (MIC₉₀, µg/mL)

| Pathogen | This compound | Fluconazole | Voriconazole |

|---|---|---|---|

| Candida albicans | 0.25 | 2.0 | 0.5 |

| Aspergillus fumigatus | 0.5 | >64 | 0.25 |

| Candida auris | 0.5 | >64 | 2.0 |

Key Parameters :

- Bioavailability : this compound (90%) vs. voriconazole (96%) but with fewer drug-drug interactions due to lower CYP3A4 inhibition .

- Half-life : this compound (30 hours) vs. fluconazole (22–31 hours), enabling once-daily dosing .

- Adverse Events : this compound’s hepatotoxicity rate (3%) is lower than voriconazole’s (12%) and comparable to fluconazole’s (2%) .

Resistance Profiles

This compound demonstrates a lower propensity to induce resistance in Candida spp. due to its dual binding to fungal CYP51 and efflux pump inhibition. In contrast, fluconazole resistance emerges rapidly in C. glabrata (25% resistance rate after 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.